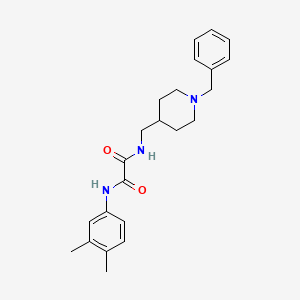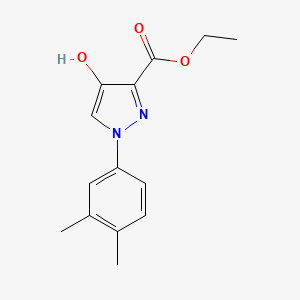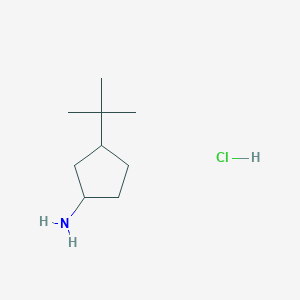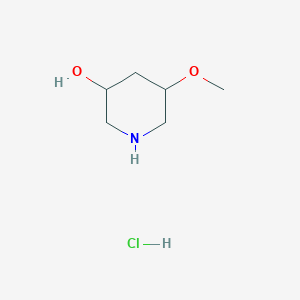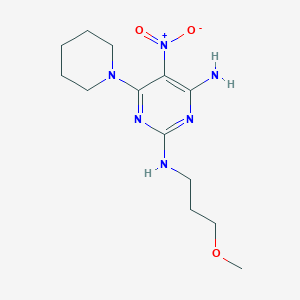
8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
While the specific chemical reactions involving 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline are not detailed in the search results, it’s worth noting that quinoline derivatives have been used in a variety of chemical reactions due to their versatile properties .科学的研究の応用
Anti-Inflammatory Potential
Quinolines, including derivatives like 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline, have shown promising anti-inflammatory properties. Bano et al. (2020) explored various sulfonamide and sulfonate derivatives of quinoline, demonstrating their potential as non-steroidal, anti-inflammatory agents. These compounds, through their reactive oxygen species inhibitory effect, exhibited significant anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory drugs (Bano et al., 2020).
Antibacterial Properties
The compound's structural features make it a candidate for antibacterial applications. Fujita et al. (1998) found that certain quinoline derivatives, through specific structural modifications, exhibited potent antibacterial properties. This research highlights the potential of quinoline derivatives in combating bacterial infections (Fujita et al., 1998).
Anticancer Activity
Quinoline compounds, including its derivatives, have been extensively researched for their anticancer properties. Solomon & Lee (2011) reviewed the role of quinoline compounds in cancer drug development. They emphasized the compound's versatility in creating structurally diverse derivatives with potential anticancer activities, targeting various mechanisms like tyrosine kinase inhibition and DNA repair inhibition (Solomon & Lee, 2011).
Antioxidative Effects
Research by Xi & Liu (2015) on quinoline derivatives demonstrated their antioxidative capabilities. They synthesized compounds using quinoline and evaluated their ability to scavenge radicals and inhibit DNA oxidation, showcasing their potential as antioxidants (Xi & Liu, 2015).
Corrosion Inhibition
Quinoline derivatives are also explored for their application in corrosion inhibition. Verma et al. (2020) reviewed the use of quinoline compounds as anticorrosive materials, highlighting their effectiveness due to high electron density and ability to form stable complexes with metallic surfaces (Verma et al., 2020).
特性
IUPAC Name |
8-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-24(22,16-7-1-4-13-5-2-9-19-17(13)16)20-11-15(12-20)23-14-6-3-8-18-10-14/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHDSPKUWDZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

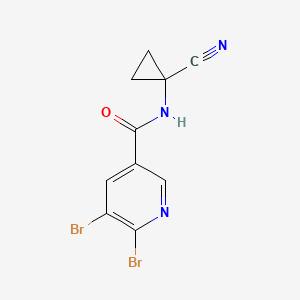

![6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2572177.png)
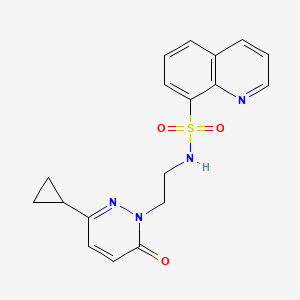
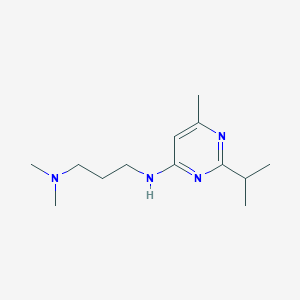

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)
